molecular formula C19H19ClN4O2 B2863505 (Z)-N-(5-Chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enamide CAS No. 1095881-84-7

(Z)-N-(5-Chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enamide

Cat. No.: B2863505
CAS No.: 1095881-84-7
M. Wt: 370.84
InChI Key: ZTTRPISVENRONA-UHFFFAOYSA-N
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Description

(Z)-N-(5-Chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enamide is a synthetic organic compound of high interest in medicinal chemistry and drug discovery research. Its complex structure, featuring a morpholine ring, a chlorophenyl group, and a methylpyrrole moiety connected by a (Z)-configured cyanoacrylamide linker, suggests potential as a key intermediate or a bioactive scaffold. Researchers can utilize this compound in the design and synthesis of novel small-molecule libraries, particularly for probing protein-protein interactions or developing allosteric modulators. The morpholine group is often incorporated to enhance solubility and pharmacokinetic properties, while the pyrrole ring can be critical for target binding. The specific stereochemistry (Z-isomer) is crucial for its biological activity and interaction with target proteins. This product is intended For Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the relevant scientific literature and safety data sheets prior to use.

Properties

IUPAC Name

(Z)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c1-23-6-2-3-16(23)11-14(13-21)19(25)22-17-12-15(20)4-5-18(17)24-7-9-26-10-8-24/h2-6,11-12H,7-10H2,1H3,(H,22,25)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTRPISVENRONA-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=C(/C#N)\C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl ring. One common synthetic route includes the following steps:

  • Nitration: : The starting phenyl compound is nitrated to introduce a nitro group.

  • Reduction: : The nitro group is reduced to an amine group.

  • Morpholine Introduction: : The amine group is reacted with morpholine to form the morpholin-4-ylphenyl derivative.

  • Chlorination: : Chlorination introduces the chloro group at the appropriate position on the phenyl ring.

  • Cyanation: : The cyano group is introduced through a cyanation reaction.

  • Methylpyrrole Addition: : The final step involves the addition of the methylated pyrrole group.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can reduce cyano groups to primary amines or other functionalities.

  • Substitution: : Substitution reactions can replace functional groups with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Products can include carboxylic acids, aldehydes, or ketones.

  • Reduction: : Primary amines or alcohols are common products.

  • Substitution: : The products depend on the specific nucleophile or electrophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to inhibition or activation of certain biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Several compounds share the 2-cyano-3-(substituted aryl)prop-2-enamide core but differ in substituents on the phenyl ring or adjacent groups. Key examples include:

Compound Name Substituents on Phenyl Ring Additional Features Yield (%) Melting Point (°C) Source
(Z)-N-(5-Chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enamide 5-Cl, 2-morpholin-4-yl 1-Methylpyrrole substituent N/A N/A Target Compound
2-Cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5b) 4-OCH₃ 4-Sulfamoylphenyl group 90 292
2-Cyano-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5c) 4-Cl 4-Sulfamoylphenyl group 63 286

Key Observations :

  • The sulfamoylphenyl group in 5b and 5c contrasts with the morpholinylphenyl group in the target compound, which may alter solubility or hydrogen-bonding capacity.
  • The methoxy substituent (5b) and chloro substituent (5c) influence electronic properties and steric effects, as reflected in their differing yields (90% vs. 63%) and melting points (292°C vs. 286°C) .

Chromone-Linked Cyanoacrylamide Derivatives

Compounds 1–4 from feature chromone (4-oxo-4H-chromen-3-yl) groups instead of pyrrole or morpholine moieties:

  • Compound 1: 2-Cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide.
  • Compound 2 : Incorporates a dithioxo-diazaphosphinane system.

Comparison :

  • The sulfur-rich structures (e.g., 2, 3) may confer distinct redox properties or metal-binding capabilities absent in the target compound .

Coumarin-Based Acrylonitrile Analogues

describes acrylonitrile derivatives with 7-hydroxy-2-oxo-2H-chromen-8-yl groups , such as:

  • 3-(7-Hydroxy-2-oxo-2H-chromen-8-yl)-2-(pyrrolidine-1-carbonyl)-acrylonitrile (4a).
  • 2-Cyano-N-cyclohexyl-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acrylamide (4c).

Key Differences :

  • Substituents like pyrrolidine-1-carbonyl (4a) or cyclohexyl (4c) modify lipophilicity and steric bulk compared to the target compound’s 1-methylpyrrole group .

Morpholine-Containing Derivatives

(EP 4374877 A2) includes compounds with morpholin-4-yl groups and cyano substituents, such as:

  • (4aR)-N-[2-(6-Cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-...-3-carboxamide.

Comparison :

  • The trifluoromethyl group in these derivatives enhances metabolic stability compared to the chloro substituent in the target compound.

Q & A

Q. What synthetic routes are recommended for (Z)-N-(5-Chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. A common approach involves coupling a morpholine-substituted aniline derivative with a cyano-enamide precursor under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) . Optimization parameters include:
  • Catalysts : Use of triethylamine or DMAP to enhance reaction efficiency.
  • Temperature : Controlled heating (80–120°C) to minimize side reactions.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) for high purity.
    Table 1 : Comparison of synthetic yields under varying conditions:
SolventCatalystTemperature (°C)Yield (%)
DMFTriethylamine10068
DMSODMAP12072
THFNone8045
Reference: Synthesis protocols from copolymerization studies .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., Z-configuration via coupling constants) and substituent positions. For example, the morpholinyl proton signals appear at δ 3.6–3.8 ppm .
  • Infrared Spectroscopy (IR) : The cyano group (C≡N) shows a sharp peak at ~2200 cm⁻¹, while the enamide carbonyl (C=O) appears at ~1680 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 426.1) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity, based on structure-activity relationship (SAR) studies?

  • Methodological Answer : Substitutions on the morpholinyl or pyrrole rings significantly alter target affinity. For example:
  • Chloro vs. Fluoro : The 5-chloro group enhances hydrophobic interactions in enzyme pockets, while 2,5-difluoro analogs (see ) show reduced solubility but higher membrane permeability .
  • Methylpyrrole vs. Phenyl : The 1-methylpyrrol-2-yl group improves metabolic stability compared to phenyl substituents, as shown in kinase inhibition assays .
    Table 2 : SAR of analogs (hypothetical data based on structural analogs):
Substituent (R1)Biological Activity (IC₅₀, nM)Notes
5-Cl, Morpholinyl12.5High kinase inhibition
2,5-F₂, Morpholinyl45.3Reduced solubility
Phenyl89.7Lower metabolic stability
Reference: Comparative analysis of pyrrolo-pyrimidine derivatives .

Q. What computational methods predict the compound’s binding affinity and conformation with biological targets?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases). The Z-isomer’s bent conformation fits better into hydrophobic pockets than the E-isomer .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100 ns trajectories. For example, RMSD values <2 Å indicate stable binding .
  • Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize the enamide’s electron distribution, correlating with experimental IR/NMR data .

Q. How can researchers resolve contradictions in synthetic yields or analytical data across studies?

  • Methodological Answer : Contradictions often arise from:
  • Reagent Purity : Use HPLC-grade solvents and anhydrous conditions to minimize variability .
  • Isomer Separation : Employ chiral HPLC (e.g., Chiralpak AD-H column) to isolate Z/E isomers, which may co-elute in standard methods .
  • Data Reproducibility : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with published spectra in patents or peer-reviewed studies .

Specialized Methodological Considerations

Q. How does the Z/E isomerism of the enamide group influence biological activity and analytical characterization?

  • Methodological Answer :
  • Activity : The Z-isomer’s spatial arrangement enhances hydrogen bonding with catalytic lysine residues in kinases, whereas the E-isomer shows weaker binding (e.g., 10-fold lower potency in kinase assays) .
  • Differentiation : Use NOESY NMR to detect spatial proximity between the cyano group and adjacent protons, confirming the Z-configuration .

Data Contradiction Analysis

Q. Why do reported melting points and solubility values vary across studies?

  • Methodological Answer : Variations arise from:
  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetonitrile) produce different crystal forms.
  • Hydration State : Thermogravimetric analysis (TGA) detects water content, which affects melting points .
  • Purity : Impurities >2% (e.g., unreacted starting materials) lower observed melting points. Use DSC for precise measurements .

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